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A Comparative Guide to LSD1 Inhibitors:
GSK2879552 vs. ORY-1001
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent clinical-stage inhibitors of Lysine-

Specific Demethylase 1 (LSD1/KDM1A): GSK2879552 and ORY-1001 (Iadademstat). While

this guide aims to also include data on Lsd1-IN-39, publicly available information on this

specific inhibitor is limited at this time. Therefore, the primary focus of this comparison will be

on GSK2879552 and ORY-1001.

LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic

regulation by demethylating histone H3 at lysines 4 and 9 (H3K4 and H3K9). Its

overexpression is implicated in the pathogenesis of various cancers, making it a compelling

therapeutic target. Both GSK2879552 and ORY-1001 are irreversible inhibitors that have

shown promise in preclinical and clinical settings, particularly in acute myeloid leukemia (AML)

and small cell lung cancer (SCLC).

Mechanism of Action
Both GSK2879552 and ORY-1001 are orally available, irreversible inhibitors of LSD1.[1][2]

They function by covalently binding to the flavin adenine dinucleotide (FAD) cofactor, which is

essential for the enzyme's catalytic activity. This inhibition leads to an increase in the levels of
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mono- and di-methylated H3K4 (H3K4me1/2), which are generally associated with active gene

transcription. By preventing the removal of these methyl marks, these inhibitors alter gene

expression patterns, leading to the induction of differentiation and apoptosis in cancer cells.[3]

[4] ORY-1001 is also suggested to have a dual mechanism of action, where beyond its catalytic

inhibition, it may exert a steric hindrance effect that disrupts the scaffolding function of LSD1 in

oncogenic protein complexes.

Quantitative Data Comparison
The following tables summarize the key quantitative data for GSK2879552 and ORY-1001

based on available experimental data.

Table 1: In Vitro Potency

Compound Target Assay Type IC50 Reference(s)

GSK2879552 LSD1/KDM1A
Biochemical

(HTRF)
24 nM [5]

LSD1/KDM1A
Biochemical

(HRP coupled)
~16 nM

AML Cell Lines
Cell Growth

Inhibition (EC50)
2-240 nM [6]

SCLC Cell Lines
Cell Growth

Inhibition (EC50)

137 ± 30 nM

(average)
[4]

ORY-1001 LSD1/KDM1A Biochemical <20 nM [1][7]

LSD1/KDM1A Biochemical 18 nM [8]

THP-1 (AML cell

line)

Differentiation

Induction
- [7]

Table 2: Selectivity Profile

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29502954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://www.caymanchem.com/product/19403/gsk2879552
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://www.selleckchem.com/products/ory-1001-rg-6016.html
https://www.apexbt.com/ory-1001.html
https://iris.uniroma1.it/retrieve/6674a269-ae73-4735-9f1c-d943e097ed38/Noce_LSD1-inhibitors_2023.pdf
https://www.apexbt.com/ory-1001.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target
Selectivity vs.
MAO-A

Selectivity vs.
MAO-B

Reference(s)

GSK2879552 LSD1/KDM1A Selective Selective [9]

ORY-1001 LSD1/KDM1A Highly Selective Highly Selective [7][10]

Table 3: Pharmacokinetic Parameters

Compound Species Administration Key Findings Reference(s)

GSK2879552 Human Oral

Rapid

absorption, slow

elimination,

dose-

proportional

increase in

exposure. Half-

life (t½) of 17 h.

[11][12]

ORY-1001 Human Oral

Dose-dependent

increase in

plasma

exposure.

[13][14][15]

Experimental Protocols
LSD1 Enzymatic Inhibition Assay (HTRF)
This assay quantitatively measures the enzymatic activity of LSD1 and the inhibitory potential

of compounds.

Methodology:

Reagents and Materials: Human recombinant LSD1 enzyme, flavin adenine dinucleotide

(FAD), biotinylated monomethyl H3(1-21)K4 peptide substrate, HTRF detection reagents,

384-well plates.
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Procedure:

Prepare serial dilutions of the test compounds (GSK2879552, ORY-1001).

Pre-incubate the compounds with the LSD1 enzyme in an assay buffer on ice for 15

minutes.

Initiate the enzymatic reaction by adding a mixture of FAD and the peptide substrate.

After a defined incubation period, stop the reaction and add the HTRF detection reagents.

Read the plate on an HTRF-compatible reader to measure the signal, which is inversely

proportional to LSD1 activity.

Calculate IC50 values by fitting the data to a dose-response curve.[16]

Cell Viability Assay
This assay determines the effect of LSD1 inhibitors on the proliferation of cancer cell lines.

Methodology:

Reagents and Materials: Cancer cell lines (e.g., AML or SCLC lines), complete culture

medium, test compounds, CellTiter-Glo® Luminescent Cell Viability Assay reagent, 96-well

plates.

Procedure:

Seed cells in 96-well plates and allow them to adhere overnight.

Treat the cells with a range of concentrations of the LSD1 inhibitors for a specified

duration (e.g., 6 days).[2]

Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a

luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

Measure the luminescence using a plate reader.
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Determine the EC50 values by plotting the percentage of cell growth inhibition against the

compound concentration.[17]

Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to investigate the effect of LSD1 inhibitors on histone methylation at specific

gene loci within cells.

Methodology:

Reagents and Materials: Cells treated with LSD1 inhibitors, formaldehyde for crosslinking,

lysis and sonication buffers, antibody against H3K4me2, Protein A/G magnetic beads, wash

buffers, elution buffer, DNA purification kit.

Procedure:

Crosslink proteins to DNA in treated cells using formaldehyde.

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

Immunoprecipitate the chromatin using an antibody specific for H3K4me2.

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

Wash the beads to remove non-specific binding.

Elute the protein-DNA complexes from the beads and reverse the crosslinking.

Purify the DNA.

Analyze the purified DNA by qPCR to quantify the enrichment of specific gene promoters,

indicating changes in H3K4me2 levels due to LSD1 inhibition.[18][19][20][21]

Signaling Pathways and Experimental Workflows
LSD1 Signaling Pathways
LSD1 is involved in the regulation of multiple signaling pathways critical for cancer cell

proliferation, differentiation, and survival. Inhibition of LSD1 can therefore have pleiotropic anti-
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Caption: LSD1 regulates key oncogenic signaling pathways.

Experimental Workflow for LSD1 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of LSD1

inhibitors.
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Caption: Preclinical evaluation workflow for LSD1 inhibitors.
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Both GSK2879552 and ORY-1001 are potent and selective irreversible inhibitors of LSD1 with

demonstrated anti-cancer activity in preclinical models and clinical trials. ORY-1001 has shown

a favorable safety profile and promising efficacy in AML, both as a monotherapy and in

combination with other agents.[22] GSK2879552 has also demonstrated potent anti-

proliferative activity, particularly in SCLC and AML cell lines.[6][23] However, some clinical trials

involving GSK2879552 were terminated due to an unfavorable risk-benefit profile in certain

patient populations.[11][24]

The choice between these inhibitors for research or therapeutic development will depend on

the specific cancer type, the desired therapeutic window, and the potential for combination

therapies. Further head-to-head clinical studies would be beneficial to definitively establish the

relative efficacy and safety of these promising LSD1 inhibitors. As more data on novel inhibitors

like Lsd1-IN-39 becomes available, the therapeutic landscape for LSD1-targeted cancer

therapy will continue to evolve.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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